molecular formula C17H14N4 B2382017 (1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine CAS No. 109367-42-2

(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine

Cat. No.: B2382017
CAS No.: 109367-42-2
M. Wt: 274.327
InChI Key: KEVVTXYCISWZBK-UHFFFAOYSA-N
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Description

(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine is a synthetic compound that belongs to the class of triazocines, which are heterocyclic compounds containing a triazole ring and a cyclopropane ring. This compound has gained attention in recent years due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine include:

  • (2Z,4E,6Z)-7-[2-[(1E,3E)-4-carboxybuta-1,3-dienyl]phenyl]hepta-2,4,6-trienoic acid
  • Dibenzylidene acetone (DBA)

Uniqueness

What sets this compound apart from similar compounds is its unique triazole and cyclopropane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

(1E,4E,6Z)-5,8-diphenyl-2H-1,2,4-triazocin-3-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-21-17)14-9-5-2-6-10-14/h1-12H,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVTXYCISWZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=N)NN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C/2=N/C(=N)N/N=C(/C=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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